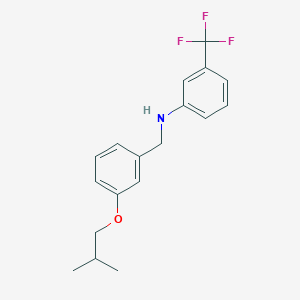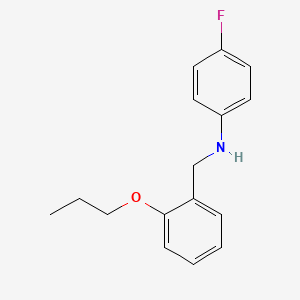![molecular formula C24H27NO B1385354 N-([1,1'-Biphenyl]-4-ylmethyl)-4-(isopentyloxy)-aniline CAS No. 1040688-78-5](/img/structure/B1385354.png)
N-([1,1'-Biphenyl]-4-ylmethyl)-4-(isopentyloxy)-aniline
説明
The description of a chemical compound typically includes its molecular formula, structure, and common names. It may also include information about its appearance and state under standard conditions .
Synthesis Analysis
Synthesis analysis involves studying the methods used to create the compound. This can include various chemical reactions and processes .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions under which reactions occur, the products formed, and the mechanisms of the reactions .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and stability. Techniques such as thermal analysis can be used .科学的研究の応用
1. Corrosion Inhibition
A study by Daoud et al. (2014) in "Corrosion Science" examined the inhibiting action of a similar compound on the corrosion of mild steel in hydrochloric and sulfuric acid solutions. This compound showed efficiency as a corrosion inhibitor, with inhibition efficiency increasing with concentration. This suggests potential applications of N-([1,1'-Biphenyl]-4-ylmethyl)-4-(isopentyloxy)-aniline in corrosion inhibition (Daoud, Douadi, Issaadi, & Chafaa, 2014).
2. Biomarker Detection
Jin and Yan (2021) in "Talanta" discussed a bi-functionalized luminescent metal-organic framework for detecting 4-Aminophenol, a biomarker of aniline. This framework showed high sensitivity and selectivity, suggesting the use of related compounds in biomarker detection (Jin & Yan, 2021).
3. Antioxidant Activities
Wu et al. (2015) in "Transition Metal Chemistry" synthesized a compound with antioxidant activities. The study investigated the radical scavenging activity, suggesting a potential application in developing antioxidants (Wu et al., 2015).
4. Coordination Chemistry
Almesaker et al. (2007) in "CrystEngComm" discussed the synthesis of a multimodal ligand similar to this compound, which illustrates the flexibility of the ligand in the preparation of diverse structures (Almesaker, Bourne, Ramon, Scott, & Strauss, 2007).
5. Liquid Crystal Properties
Byron et al. (1985) in "Journal of The Chemical Society-perkin Transactions 1" explored the liquid crystal properties of related compounds, indicating potential applications in liquid crystal technology (Byron, Wilson, Baker, Danilewicz, Hayer, Hewison, Taylor, & Wyer, 1985).
作用機序
Safety and Hazards
特性
IUPAC Name |
4-(3-methylbutoxy)-N-[(4-phenylphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO/c1-19(2)16-17-26-24-14-12-23(13-15-24)25-18-20-8-10-22(11-9-20)21-6-4-3-5-7-21/h3-15,19,25H,16-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKOROHSCKNSBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)NCC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


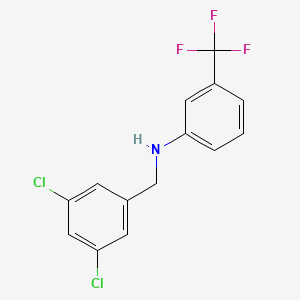
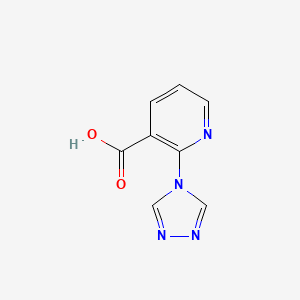
![(3Ar,4s,9bs)-4-phenyl-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine](/img/structure/B1385275.png)
![[3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid](/img/structure/B1385276.png)
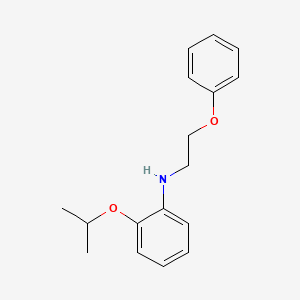
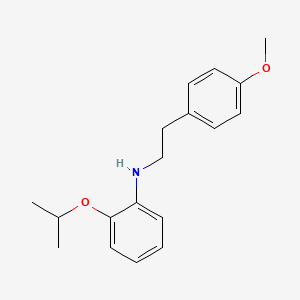
![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2-isopropoxyaniline](/img/structure/B1385281.png)
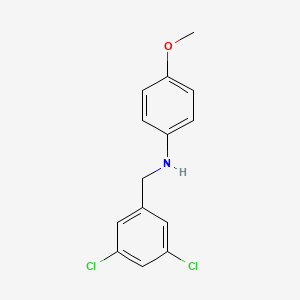
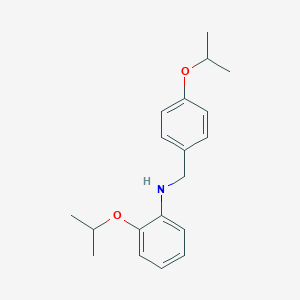

![N1,N1-diethyl-N2-[4-(2-methoxyethoxy)benzyl]-1,2-ethanediamine](/img/structure/B1385287.png)

